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Compound of Interest

Compound Name: Methyl 3-bromo-4-ethylbenzoate

Cat. No.: B190166 Get Quote

For Immediate Release

Methyl 3-bromo-4-ethylbenzoate has emerged as a crucial and versatile building block for

organic synthesis, particularly in the fields of pharmaceutical and materials science research.

Its unique substitution pattern, featuring a bromine atom ortho to an ethyl group and meta to a

methyl ester, provides a synthetically useful handle for a variety of cross-coupling reactions,

enabling the construction of complex molecular architectures. This technical guide provides an

in-depth overview of its synthesis, key reactions, and experimental protocols, tailored for

researchers, scientists, and drug development professionals.

Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Methyl 3-bromo-4-
ethylbenzoate is presented below.
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Property Value

CAS Number 113642-05-0

Molecular Formula C₁₀H₁₁BrO₂

Molecular Weight 243.10 g/mol

Appearance Solid powder

Purity Typically ≥97%

Solubility
Soluble in DMSO, Dichloromethane, Ethyl

Acetate

Storage -20°C for long-term storage

Synthesis of Methyl 3-bromo-4-ethylbenzoate
The synthesis of Methyl 3-bromo-4-ethylbenzoate is typically achieved in a two-step

sequence starting from 4-ethylbenzoic acid. The process involves the bromination of the

aromatic ring followed by esterification of the carboxylic acid.

4-Ethylbenzoic Acid 3-Bromo-4-ethylbenzoic AcidBromination (e.g., Br₂/FeBr₃) Methyl 3-bromo-4-ethylbenzoateEsterification (e.g., CH₃OH, H⁺)

Click to download full resolution via product page

Synthetic route to Methyl 3-bromo-4-ethylbenzoate.

Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-ethylbenzoic Acid

A common method for the synthesis of 3-bromo-4-ethylbenzoic acid involves the electrophilic

bromination of 4-ethylbenzoic acid.[1] The ethyl group is an ortho, para-director; however, the

carboxylic acid is a meta-director. The directing effects of these groups need to be carefully

considered to control the regioselectivity of the bromination.[1]
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Materials: 4-ethylbenzoic acid, bromine (Br₂), iron(III) bromide (FeBr₃) or another suitable

Lewis acid catalyst, and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

Procedure:

Dissolve 4-ethylbenzoic acid in the chosen solvent in a round-bottom flask equipped with a

magnetic stirrer and a dropping funnel.

Add the Lewis acid catalyst to the solution.

Cool the mixture in an ice bath.

Slowly add a solution of bromine in the same solvent from the dropping funnel.

Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer

Chromatography (TLC).

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

Extract the product with an organic solvent, wash with brine, and dry over anhydrous

sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product, which can be

purified by recrystallization.

Step 2: Synthesis of Methyl 3-bromo-4-ethylbenzoate (Fischer Esterification)

The esterification of 3-bromo-4-ethylbenzoic acid to its methyl ester is commonly achieved via

Fischer esterification.[2]

Materials: 3-bromo-4-ethylbenzoic acid, methanol (CH₃OH), and a catalytic amount of a

strong acid (e.g., sulfuric acid, H₂SO₄).

Procedure:

Dissolve 3-bromo-4-ethylbenzoic acid in an excess of methanol in a round-bottom flask.

Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.[2]

After completion, cool the reaction mixture and remove the excess methanol under

reduced pressure.[2]

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated

solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude product.

Purify the product by column chromatography on silica gel if necessary.

Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of Methyl 3-bromo-4-ethylbenzoate serves as a

versatile handle for various palladium-catalyzed cross-coupling reactions, which are

fundamental transformations in modern organic synthesis for the formation of carbon-carbon

and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting

an organohalide with an organoboron compound in the presence of a palladium catalyst and a

base. Methyl 3-bromo-4-ethylbenzoate can be coupled with a variety of aryl- or vinylboronic

acids or their esters to generate biaryl and styrenyl derivatives, which are common motifs in

pharmaceuticals and functional materials.
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Reactants

Reagents

Methyl 3-bromo-4-ethylbenzoate

Coupled Product

R-B(OH)₂

Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃, Cs₂CO₃)
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General scheme of the Suzuki-Miyaura coupling.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials: Methyl 3-bromo-4-ethylbenzoate, an arylboronic acid (e.g., phenylboronic acid),

a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium

carbonate), and a suitable solvent system (e.g., toluene/water or dioxane/water).

Procedure:

In a Schlenk flask, combine Methyl 3-bromo-4-ethylbenzoate, the arylboronic acid, and

the base.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the palladium catalyst under the inert atmosphere.

Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the

starting material is consumed (monitored by TLC or GC-MS).

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water

and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Coupling
Partner

Catalyst
(mol%)

Base
(equivale
nts)

Solvent Temp (°C) Time (h) Yield (%)

Phenylboro

nic acid

Pd(PPh₃)₄

(3)

K₂CO₃

(2.0)

Toluene/H₂

O
100 12

85-95

(typical)

4-

Methoxyph

enylboronic

acid

Pd(dppf)Cl

₂ (3)

Cs₂CO₃

(2.0)

Dioxane/H₂

O
90 10

80-92

(typical)

3-

Pyridylboro

nic acid

Pd(OAc)₂

(2) / SPhos

(4)

K₃PO₄

(2.0)

Toluene/H₂

O
100 16

75-88

(typical)

Note: The yields are typical for Suzuki-Miyaura reactions of substituted bromobenzoates and

may vary for Methyl 3-bromo-4-ethylbenzoate.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is

instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal

chemistry and materials science.
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Reactants

Reagents

Methyl 3-bromo-4-ethylbenzoate

Arylalkyne Product

R-C≡CH

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)

Cu(I) Co-catalyst (e.g., CuI)

Amine Base (e.g., Et₃N, DIPA)

Click to download full resolution via product page

General scheme of the Sonogashira coupling reaction.

Representative Experimental Protocol for Sonogashira Coupling:

Materials: Methyl 3-bromo-4-ethylbenzoate, a terminal alkyne (e.g., phenylacetylene), a

palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-

catalyst (e.g., copper(I) iodide), an amine base (e.g., triethylamine or diisopropylamine), and

a suitable solvent (e.g., THF or DMF).

Procedure:

To a solution of Methyl 3-bromo-4-ethylbenzoate in the chosen solvent, add the

palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

Add the terminal alkyne to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitored by TLC).

Dilute the reaction mixture with an organic solvent and wash with saturated aqueous

ammonium chloride solution, followed by brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Couplin
g
Partner

Pd
Catalyst
(mol%)

Cu(I)
Co-
catalyst
(mol%)

Base
(equival
ents)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Phenylac

etylene

Pd(PPh₃)

₂Cl₂ (2)
CuI (4)

Et₃N

(2.0)
THF 50 6

80-90

(typical)

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄ (3)
CuI (5)

DIPA

(2.5)
DMF 60 8

75-88

(typical)

1-

Heptyne

PdCl₂(dp

pf) (3)
CuI (5)

Et₃N

(2.0)
Dioxane 70 12

70-85

(typical)

Note: The yields are typical for Sonogashira reactions of substituted bromobenzoates and may

vary for Methyl 3-bromo-4-ethylbenzoate.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction is a powerful tool for

the preparation of a wide range of anilines and their derivatives, which are prevalent in many

biologically active compounds.
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Reactants

Reagents

Methyl 3-bromo-4-ethylbenzoate

Arylamine Product

R¹R²NH

Pd Catalyst & Ligand

Base (e.g., NaOtBu, K₃PO₄)

Click to download full resolution via product page

General scheme of the Buchwald-Hartwig amination.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

Materials: Methyl 3-bromo-4-ethylbenzoate, a primary or secondary amine, a palladium

precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), a strong base

(e.g., sodium tert-butoxide or potassium phosphate), and an anhydrous, deoxygenated

solvent (e.g., toluene or dioxane).

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium

precatalyst, the phosphine ligand, and the base.

Add Methyl 3-bromo-4-ethylbenzoate and the amine.

Add the anhydrous, deoxygenated solvent.
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Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-

110 °C) with stirring.

Monitor the reaction progress by GC-MS or LC-MS.

Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.

Extract the product, dry the organic layer, concentrate, and purify by column

chromatography.

Amine

Pd
Precataly
st/Ligand
(mol%)

Base
(equivale
nts)

Solvent Temp (°C) Time (h) Yield (%)

Aniline

Pd₂(dba)₃

(1) /

Xantphos

(2)

NaOtBu

(1.2)
Toluene 100 18

75-90

(typical)

Morpholine

Pd(OAc)₂

(2) / BINAP

(3)

K₃PO₄

(2.0)
Dioxane 110 24

70-85

(typical)

n-

Butylamine

Pd₂(dba)₃

(1.5) /

RuPhos (3)

LHMDS

(1.5)
THF 80 16

65-80

(typical)

Note: The yields are typical for Buchwald-Hartwig aminations of substituted bromobenzoates

and may vary for Methyl 3-bromo-4-ethylbenzoate.

Conclusion
Methyl 3-bromo-4-ethylbenzoate is a valuable and versatile building block in organic

synthesis. Its strategic placement of functional groups allows for a wide range of

transformations, particularly through palladium-catalyzed cross-coupling reactions. The ability

to readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions makes

it an essential tool for the construction of complex molecules in the development of new
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pharmaceuticals and advanced materials. The experimental protocols provided herein serve as

a guide for researchers to effectively utilize this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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